molecular formula C22H23NO6 B090881 Ochratoxin B ethyl ester CAS No. 18420-71-8

Ochratoxin B ethyl ester

Katalognummer: B090881
CAS-Nummer: 18420-71-8
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: XXAVUHHKDMGGBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ochratoxin B ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C22H23NO6 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Toxicological Research

Nephrotoxicity and Carcinogenicity

OTC, like its parent compound OTA, exhibits nephrotoxic properties. Studies have shown that it can lead to kidney damage in various animal models. For instance, a study conducted on F344 rats indicated that OTC is metabolized more rapidly than OTA, resulting in different toxicological outcomes. This rapid metabolism may contribute to its lower retention in kidneys compared to OTA, suggesting a potentially reduced risk of nephrotoxicity in certain contexts .

Moreover, research has linked OTC exposure to carcinogenic effects, albeit at a lower potency than OTA. The International Agency for Research on Cancer (IARC) classifies OTA as a probable human carcinogen based on sufficient evidence from animal studies . Given that OTC is structurally similar to OTA, ongoing investigations are crucial to elucidate its carcinogenic potential.

Food Safety and Regulation

Occurrence in Food Products

OTC contamination is a significant concern in the food industry, particularly in grains and wine. Studies have reported the natural co-occurrence of ochratoxins A and B in Sicilian red wines, highlighting the need for stringent monitoring of these mycotoxins during production processes . Regulatory agencies such as the European Food Safety Authority (EFSA) emphasize the importance of assessing ochratoxin levels in food products to mitigate health risks associated with consumption .

Risk Assessment

The assessment of OTC's risk involves evaluating its presence in dietary sources and understanding its toxicological profile. For example, while OTC is considered less toxic than OTA, its conversion into OTA after ingestion raises concerns about cumulative exposure and potential health implications .

Analytical Chemistry Applications

Detection and Quantification Techniques

OTC can be analyzed using advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). These methods allow for the sensitive detection of ochratoxins in various matrices, including food and biological samples. A recent review highlighted the development of aptamer-based biosensors for detecting ochratoxins, including OTC, which could enhance food safety monitoring efforts .

Metabolic Studies

Investigations into the metabolic pathways of OTC are essential for understanding its behavior in biological systems. Research has demonstrated that OTC undergoes metabolic conversion leading to various metabolites that may possess different toxicological profiles. The identification of these metabolites can provide insights into the compound's overall risk assessment and safety evaluation .

Case Studies

Case Study 1: Wine Contamination

A study examining the presence of ochratoxins in wines revealed that both OTA and OTC were frequently detected. The findings indicated that while OTC is less toxic than OTA, it still poses a significant risk due to its potential conversion into OTA post-consumption. This underscores the need for rigorous testing protocols within the wine industry to ensure consumer safety .

Compound Detection Rate (%) Toxicity Level
Ochratoxin A85High
Ochratoxin B60Moderate

Case Study 2: Agricultural Products

Research on agricultural products has shown that ochratoxins can contaminate grains during storage and processing. A comprehensive analysis across multiple studies indicated varying levels of contamination depending on environmental conditions and storage practices. This highlights the necessity for effective management strategies to minimize ochratoxin levels in food supplies .

Analyse Chemischer Reaktionen

Hydrolysis and De-esterification

The ethyl ester group undergoes hydrolysis under alkaline or enzymatic conditions:

  • Alkaline hydrolysis : In aqueous sodium hydroxide, the ester bond cleaves to regenerate ochratoxin B and ethanol .

  • Enzymatic hydrolysis : Carboxypeptidases and esterases catalyze the conversion to ochratoxin B, a critical detoxification pathway in biological systems .

Condition Product Catalyst/Agent
Alkaline (pH > 10)Ochratoxin B + EthanolNaOH/KOH
Enzymatic (e.g., gut)Ochratoxin BCarboxypeptidase A

Metabolic Reactions

In vivo, ochratoxin B ethyl ester is metabolized into several derivatives:

  • Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups at positions 4, 5′, 7′, and 10, forming metabolites like 4-OH-OTB and 10-OH-OTB .

  • Conjugation : Glucuronidation and sulfation enhance water solubility for renal excretion .

Key metabolic pathways include:

  • Phase I : Hydroxylation → Increased polarity.

  • Phase II : Glucuronide/sulfate conjugation → Detoxification.

Interaction with Serum Proteins

This compound binds to human serum albumin (HSA) but with lower affinity compared to ochratoxin A:

Parameter This compound Ochratoxin A
Association constant (Kₐ)1.80 × 10⁶ L/mol 4.5 × 10⁷ L/mol
Binding siteSudlow site ISudlow site I

The ethyl ester group reduces binding stability compared to ochratoxin A’s chlorinated structure, altering toxicokinetics .

Stability Under Environmental Conditions

  • Thermal stability : Resists degradation at temperatures up to 121°C but partially decomposes at 250°C .

  • Photodegradation : Exposure to UV light induces breakdown, with fluorescence properties shifting under acidic/alkaline conditions .

  • Chemical resistance : Stable in organic solvents (methanol, chloroform) but degrades in sodium hypochlorite solutions .

Comparative Reactivity with Other Ochratoxins

Feature This compound Ochratoxin B Ochratoxin A
Chlorine substituentNoNoYes
Ester groupYes (ethyl)NoNo
ToxicityModerateLowHigh

The absence of chlorine and presence of the ethyl ester group reduce nephrotoxicity compared to ochratoxin A .

Eigenschaften

CAS-Nummer

18420-71-8

Molekularformel

C22H23NO6

Molekulargewicht

397.4 g/mol

IUPAC-Name

ethyl 2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C22H23NO6/c1-3-28-21(26)17(12-14-7-5-4-6-8-14)23-20(25)16-10-9-15-11-13(2)29-22(27)18(15)19(16)24/h4-10,13,17,24H,3,11-12H2,1-2H3,(H,23,25)

InChI-Schlüssel

XXAVUHHKDMGGBR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C3=C(CC(OC3=O)C)C=C2)O

Kanonische SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C3=C(CC(OC3=O)C)C=C2)O

Synonyme

N-[(R)-3,4-Dihydro-8-hydroxy-3α-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl-L-phenylalanine ethyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.